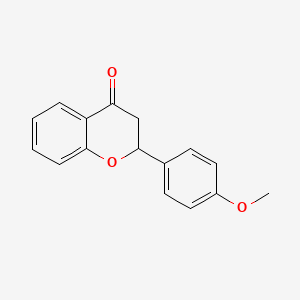
4'-Methoxyflavanone
Vue d'ensemble
Description
4'-Methoxyflavanone is a derivative of flavanone, a class of flavonoids, which are polyphenolic compounds possessing a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring. This compound is characterized by the presence of a methoxy group at the 4' position of the flavanone structure. Flavanones are known for their diverse biological activities, including antiviral, anticancer, and antiangiogenic properties.
Synthesis Analysis
The synthesis of this compound derivatives and related compounds has been explored in several studies. For instance, the synthesis of 7-hydroxy-4'-methoxyflavanone was achieved through a cyclization reaction of 2',4'-dihydroxy-4-methoxychalcone, which was prepared via Claisen-Schmidt condensation . Another study reported the synthesis of a series of analogues of 4'-hydroxy-3-methoxyflavones to establish a structure-activity relationship for their antiviral activities . Additionally, photocyclization of 2'-hydroxychalcones has been used to produce 4-flavanones, a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. In one study, the stereochemistry of flavan-4-ols and 4-methoxyflavans was established by 1H and 13C NMR data . These structural analyses are crucial for understanding the relationship between the molecular configuration of these compounds and their biological activities.
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For example, the synthesis of O-alkyl and alkyne–azide cycloaddition derivatives of 4'-methoxy licoflavanone involved selective modification at the C-7 position in the chromane nucleus . The ability to chemically modify these compounds provides a pathway for the development of new drugs with enhanced efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups and overall molecular structure. These properties are important for determining the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not directly discuss the physical and chemical properties of this compound, such properties can be inferred from related compounds and are essential for drug development .
Relevant Case Studies
Several studies have evaluated the biological activities of this compound derivatives. For instance, 4'-hydroxy-3-methoxyflavones showed potent antiviral activity against picornaviruses . Another study synthesized derivatives of 4'-methoxy licoflavanone and tested them for cytotoxic activity against various cancer cell lines, with some analogs exhibiting better cytotoxicity than the parent compound . Additionally, 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone were synthesized and tested for cytotoxic activity against cervical and colon cancer cells . These case studies highlight the potential of this compound derivatives as therapeutic agents.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
Flavanones, including 4'-methoxyflavanone derivatives, have shown moderate inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited potent and selective inhibition of 5-hLOX, supporting their use in anti-inflammatory treatments for respiratory diseases (Valdés et al., 2020). Additionally, these compounds have demonstrated antibacterial efficacy against various strains including Bacillus subtilis and Escherichia coli (Bedane et al., 2015).
Potential in Cancer Treatment
Research on flavanone derivatives, including 4'-methoxyflavanones, has explored their potential as anticancer drugs. Synthetic access to these compounds has provided a pathway for evaluating their effects against various cancer cells, such as cervical and colon cancer cells (Matsjeh et al., 2017). Moreover, specific flavanone derivatives have shown cytotoxic effects against pancreatic, prostate, and leukemia cancer cells, highlighting their significance in developing novel anticancer therapies (Kumar et al., 2014).
Antioxidant and Anti-inflammatory Effects
Studies have found that flavanone derivatives, including those with methoxy substituents, exhibit notable antioxidant activity. This is crucial in combating oxidative stress-related diseases. Additionally, these compounds have shown promising anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells, a marker of inflammation (Lee, 2015).
Applications in Bone Health
A specific derivative, 6,4'-dihydroxy-7-methoxyflavanone, has been identified for its efficacy in inhibiting osteoclast differentiation and function. This suggests potential therapeutic applications in treating osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis (Im et al., 2013).
Photoreactive Properties
Research on the photoreactions of various methoxyflavanones, including 4'-methoxy derivatives, has revealed interesting chemical behaviors under different conditions, indicating potential applications in photochemistry (Nakashima et al., 1976).
Metabolic Pathways in Mammals
The metabolism of this compound in mammals has been explored, providing valuable insights into its conversion to metabolites and their pharmacological actions. This research is significant for understanding the dietary implications and health benefits of flavanones (Kagawa et al., 2004).
Mécanisme D'action
Target of Action
4’-Methoxyflavanone is a flavanone, a class of flavonoids Related compounds such as hesperetin have been found to interact with targets like the microsomal triglyceride transfer protein .
Mode of Action
It is suggested that flavanones might interact with their targets and cause changes in the body’s processing of hormones . For instance, Hesperetin is known to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity .
Biochemical Pathways
Flavanones like hesperetin are known to influence lipid metabolism . They can reduce cholesteryl ester mass and inhibit apoB secretion, thereby affecting cholesterol levels .
Pharmacokinetics
The presence of methoxy groups in flavanones can influence their hydrophobicity and thus their bioavailability .
Result of Action
Methoxylated flavones, a group that includes 4’-methoxyflavanone, are known to have antioxidant properties and might reduce inflammation . They might also affect the way the liver processes cholesterol and other blood fats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methoxyflavanone. Factors such as diet, lifestyle, and the presence of other compounds can influence the absorption and effectiveness of flavanones . .
Safety and Hazards
Orientations Futures
Since TAS2R signalling defects are involved in the pathophysiology of heart diseases, investigating the molecular switches that connect cardiac inflammation and oxidative stress to contractile dysfunction and arrhythmia may provide important information for identifying the molecular culprits of some heart diseases .
Analyse Biochimique
Biochemical Properties
4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is known to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Cellular Effects
4’-Methoxyflavanone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyflavanone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of 4’-Methoxyflavanone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’-Methoxyflavanone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4’-Methoxyflavanone is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
4’-Methoxyflavanone is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYUYOXCGBABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914217 | |
| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3034-08-0, 97005-76-0 | |
| Record name | 4'-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4'-Methoxyflavanone?
A1: this compound has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. []
Q2: Are there any characteristic spectroscopic features of 4'-hydroxyflavanones?
A2: Yes, studies suggest that 4'-hydroxyflavanones exhibit a significant fragment in their electron ionization mass spectra (EI-MS) that is not observed in 4'-methoxyflavanones. This fragmentation pattern could serve as a distinguishing feature for these compounds. []
Q3: Can you describe the conformation of the γ-pyrone ring in this compound?
A3: X-ray crystallography studies indicate that the γ-pyrone ring of this compound adopts a C2-sofa conformation, with disorder observed at the C2 and C3 atoms. The 2-phenyl substituent is twisted out of the benzo-γ-pyrone ring plane. []
Q4: What are some potential therapeutic targets of this compound and its derivatives?
A4: Research suggests that this compound and its derivatives may have potential in treating Alzheimer's disease [], depression [], bacterial infections including methicillin-resistant Staphylococcus aureus (MRSA) [], and estrogen-dependent breast cancer [, ].
Q5: How do flavanones, like this compound, potentially contribute to the treatment of Alzheimer's disease?
A5: Molecular docking studies suggest that this compound and related compounds may act as multi-target inhibitors for enzymes implicated in Alzheimer's disease. These targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoacylglycerol lipase (MAGL), beta-secretase (BACE), and asparagine endopeptidase (AEP). Further in vitro and in vivo studies are needed to validate these findings. []
Q6: Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) has shown promising results against cerebral ischemia/reperfusion injury. What mechanisms are believed to be involved?
A6: While the exact mechanisms are still under investigation, studies using a rat model indicate that isosakuranetin reduces cerebral infarction volume, decreases blood-brain barrier leakage, and attenuates brain damage following cerebral ischemia/reperfusion injury. The neuroprotective effects might be linked to the compound's ability to modulate apoptotic cell death in the penumbra area of the brain. []
Q7: Hesperetin, a related flavanone, has shown promising effects on osteoblastic differentiation. Could you elaborate on this?
A7: Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) has been found to stimulate osteogenic differentiation of periodontal ligament stem cells (PDLSCs), even in high glucose environments which typically inhibit this process. The proposed mechanisms involve the scavenging of intracellular reactive oxygen species (ROS), enhancement of PI3K/Akt pathway activity, and modulation of β-catenin signaling. []
Q8: What are the potential antibacterial activities of this compound derivatives?
A8: Studies have shown that certain this compound derivatives, particularly those with lavandulyl substitutions like exiguaflavanone D (5,7,2′,6′‐tetrahydroxy‐6‐isoprenyl‐8‐lavandulyl‐4′‐methoxyflavanone), exhibit potent antibacterial activity against MRSA. This activity highlights their potential as alternative therapeutic agents for infections caused by antibiotic-resistant bacteria. []
Q9: Have any studies explored the potential of this compound derivatives for breast cancer treatment?
A9: Yes, computational studies using molecular docking have suggested that some this compound derivatives, such as 3,5,7-trihydroxy-4-methoxyflavanone, exhibit favorable binding affinities to human placental aromatase, an enzyme vital in estrogen production. This finding indicates their potential as lead compounds for developing novel treatments for estrogen-dependent breast cancer. Further experimental validation is required to confirm these preliminary findings. [, ]
Q10: What is known about the metabolism of flavanones like this compound in mammals?
A10: Studies on related flavanones suggest that mammalian cytochrome P450 enzymes play a key role in their metabolism. These enzymes can catalyze the conversion of flavanones to various metabolites, including the corresponding flavones, flavanonols, and isoflavones, through a mechanism involving hydrogen radical abstraction from the flavanone skeleton. []
Q11: What are some analytical techniques used to identify and quantify this compound and related compounds?
A12: Common analytical methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as photodiode array detectors (PDA) for quantification. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation. []
Q12: Have any studies explored the use of this compound or similar compounds as chemical markers for quality control of plant materials?
A13: Yes, research on Blumea balsamifera has identified 3,3′,5,7-tetrahydroxy-4′-methoxyflavanone as the most abundant flavonoid constituent. Due to its prevalence, this particular flavanone has been proposed as a potential chemical marker for quality assessment of B. balsamifera and related traditional Chinese medicines. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)
![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
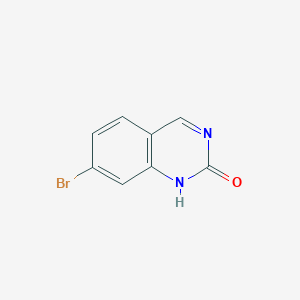
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)
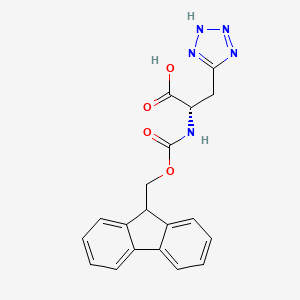
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
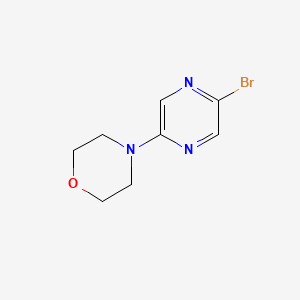


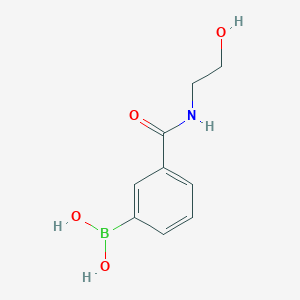


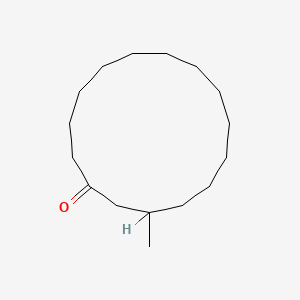
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)